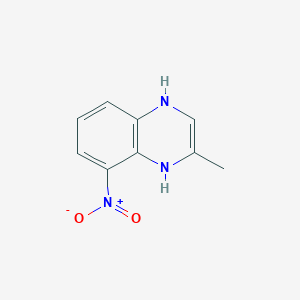

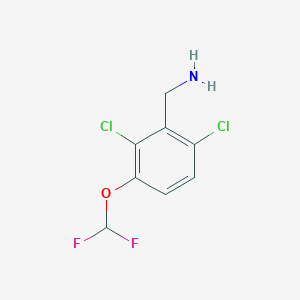

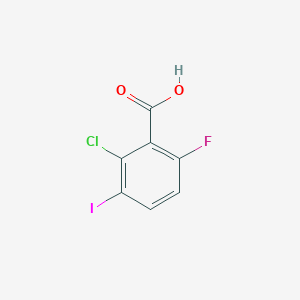

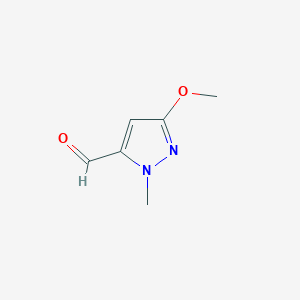

![molecular formula C13H14N2O B1530375 5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one CAS No. 1355182-21-6](/img/structure/B1530375.png)

5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one

Overview

Description

“5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one” is a chemical compound. It is a derivative of naphthyridine . Naphthyridines are a class of compounds that have been investigated for various applications, including as potent phosphodiesterase 5 inhibitors .

Synthesis Analysis

The synthesis of related compounds, such as 10-alkylamino-2-methyl-1,2,3,4-tetrahydrobenzo[b]-1,6-naphthyridines, has been achieved by cyclization of alkylamides of N-(1-methyl-4-piperidylidene)anthranilic acids . Another method involves the reaction of 10-chloro-2-methyl-1,2,3,4-tetrahydrobenzo[b]-1,6-naphthyridines with amine hydrochlorides .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related naphthyridine compounds have been involved in various reactions. For instance, 10-alkylamino-2-methyl-1,2,3,4-tetrahydrobenzo[b]-1,6-naphthyridines were obtained by cyclization of alkylamides of N-(1-methyl-4-piperidylidene)anthranilic acids .Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Novel synthetic routes have been explored for the synthesis of tetrahydrobenzo[b][1,6]naphthyridines, demonstrating their versatility in organic chemistry. For instance, the rearrangement of pyrrolo[1,2-b]isoquinoline derivatives has led to the synthesis of 1,2,3,4-tetrahydrobenzo[c]-1,5-naphthyridines, indicating the structural and functional diversity achievable through synthetic chemistry (Martin et al., 1987).

One-pot synthesis techniques have been developed for dibenzo[b,h][1,6]naphthyridines, showcasing the efficiency of synthesizing complex heterocycles. These methodologies facilitate the creation of compounds with potential applications in material science and as fluorescent markers (Okuma et al., 2014).

Biological Activities and Potential Therapeutic Applications

Certain naphthyridine derivatives exhibit potent antitumor activity by targeting topoisomerase I, highlighting their potential as anticancer agents. The structure-activity relationship studies have shed light on the importance of substituents for enhancing cytotoxicity and topoisomerase I-targeting activity (Ruchelman et al., 2003).

Naphthyridine derivatives have also shown promise in neuroprotection and the treatment of neurodegenerative diseases. Compounds like ITH12246 have demonstrated the ability to protect against memory impairment and reduce cerebral ischemia in mouse models, suggesting a multifaceted approach to neuroprotection and potential therapeutic benefits for conditions such as Alzheimer's disease (Lorrio et al., 2013).

Future Directions

The future directions for research on “5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one” and related compounds could involve further exploration of their potential as phosphodiesterase 5 inhibitors . This could have implications for the treatment of conditions like Alzheimer’s disease .

Mechanism of Action

Target of Action

The primary target of 5-Methyl-1,3,4,5-Tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one is Phosphodiesterase 5 (PDE5) . PDE5 is an enzyme that promotes the breakdown of cyclic guanosine monophosphate (cGMP), a molecule that induces smooth muscle relaxation. By inhibiting PDE5, this compound prolongs the action of cGMP, leading to enhanced vasodilation and increased blood flow .

Mode of Action

This compound acts as a potent inhibitor of PDE5 . It binds to the active site of the enzyme, preventing it from breaking down cGMP. This results in an accumulation of cGMP, which in turn leads to prolonged smooth muscle relaxation and vasodilation .

Biochemical Pathways

The action of this compound primarily affects the cGMP-dependent pathway . By inhibiting PDE5, it prevents the degradation of cGMP, leading to its accumulation. This results in the activation of cGMP-dependent protein kinases, which then phosphorylate certain proteins, leading to the relaxation of smooth muscles .

Pharmacokinetics

As a potent pde5 inhibitor, it is expected to have good bioavailability and distribution, especially in tissues with high pde5 expression .

Result of Action

The inhibition of PDE5 by this compound leads to enhanced vasodilation and increased blood flow. This can have various effects at the molecular and cellular level, depending on the tissue in which PDE5 is expressed .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with PDE5.

Biochemical Analysis

Biochemical Properties

5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of phosphodiesterase 5 (PDE5), an enzyme that regulates cyclic guanosine monophosphate (cGMP) levels . By inhibiting PDE5, this compound increases cGMP levels, leading to various physiological effects.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of PDE5 by this compound can lead to enhanced nitric oxide (NO) signaling, which is crucial for vasodilation and blood flow regulation . Additionally, it can affect the expression of genes involved in cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition. By binding to the active site of PDE5, it prevents the breakdown of cGMP, thereby prolonging its action . This binding interaction is highly specific and involves several key amino acid residues within the enzyme’s active site.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to enhance cognitive function and memory in rodent models of Alzheimer’s disease . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The metabolites of this compound can further interact with various biomolecules, affecting metabolic flux and metabolite levels. For instance, its metabolites can inhibit other phosphodiesterases, leading to broader physiological effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can accumulate in certain tissues, such as the brain and liver, where it exerts its pharmacological effects. The compound’s distribution is influenced by its lipophilicity and affinity for various cellular components.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is primarily localized in the cytoplasm, where it interacts with its target enzymes . Additionally, post-translational modifications, such as phosphorylation, can affect its localization and function, directing it to specific cellular compartments or organelles.

Properties

IUPAC Name |

5-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-15-11-5-3-2-4-9(11)13(16)10-8-14-7-6-12(10)15/h2-5,14H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLIZXVADVLTTRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CNCC2)C(=O)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

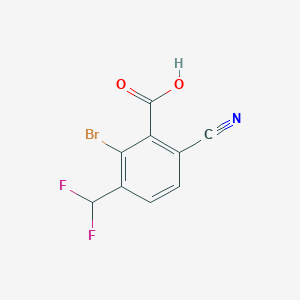

![1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1530305.png)